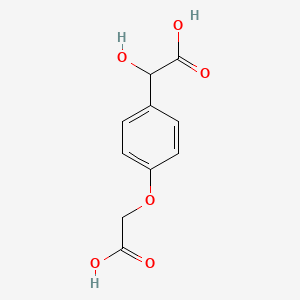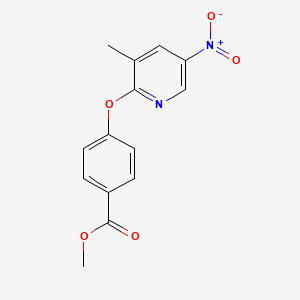
4-Carboxymethoxymandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxymethoxymandelic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of mandelic acid, featuring a carboxymethoxy group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxymethoxymandelic acid typically involves the esterification of mandelic acid followed by carboxylation. One common method includes the reaction of mandelic acid with methanol in the presence of a strong acid catalyst to form methyl mandelate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of catalysts like palladium on carbon can enhance the efficiency of the carboxylation process, making it more viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Carboxymethoxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Carboxymethoxymandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-Carboxymethoxymandelic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or substrate for enzymes involved in metabolic pathways. The carboxyl and methoxy groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
- 4-Methoxymandelic acid
- 3-Hydroxymandelic acid
- α-Methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
Comparison: 4-Carboxymethoxymandelic acid is unique due to the presence of both carboxyl and methoxy groups, which confer distinct chemical properties and reactivity. Compared to 4-Methoxymandelic acid, it has an additional carboxyl group, enhancing its acidity and potential for forming esters and amides. This makes it more versatile in synthetic applications and potentially more effective in biological systems.
Propiedades
Número CAS |
100304-15-2 |
|---|---|
Fórmula molecular |
C10H10O6 |
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
4-[carboxy(hydroxy)methyl]-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O6/c1-16-7-4-5(9(12)13)2-3-6(7)8(11)10(14)15/h2-4,8,11H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
QMCOLNKKAMIVGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-(2-(methylsulfonyl)thiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8321389.png)

![1-benzyloctahydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B8321402.png)
![5-Bromo-2-[(tetrahydrofuran-2-yl)methoxy]pyridine](/img/structure/B8321410.png)

![2-[4-(4-Fluoro-benzyl)-piperidin-1-yl]-ethylamine](/img/structure/B8321415.png)

![2-(Cyclohexylmethylamino)benzo[d]thiazol-6-ol](/img/structure/B8321455.png)


![[4,5-Bis(acetyloxy)-2-hydroxyphenyl]ethanone](/img/structure/B8321473.png)

